
4-Phenylsulfanyl-hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylsulfanyl-hexan-3-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a phenylsulfanyl group attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanyl-hexan-3-one typically involves the reaction of 4-phenylsulfanyl-1-butanol with a suitable oxidizing agent. One common method is the oxidation of 4-phenylsulfanyl-1-butanol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Phenylsulfanyl-hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 4-Phenylsulfanyl-hexan-3-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 4-Phenylsulfanyl-butan-2-one
- 4-Phenylsulfanyl-pentan-3-one
- 4-Phenylsulfanyl-heptan-3-one
Uniqueness
4-Phenylsulfanyl-hexan-3-one is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
属性
CAS 编号 |
57768-33-9 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC 名称 |
4-phenylsulfanylhexan-3-one |
InChI |
InChI=1S/C12H16OS/c1-3-11(13)12(4-2)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI 键 |
HKJOUZGGWQTKRD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)CC)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


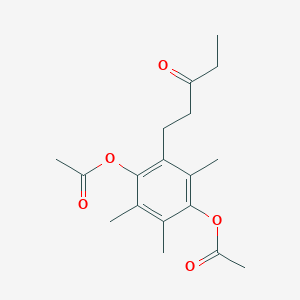
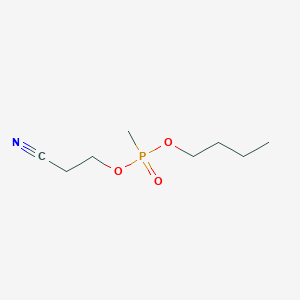
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
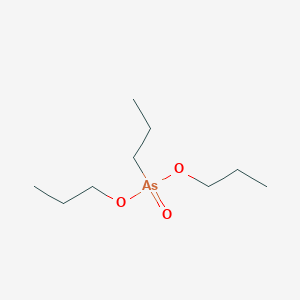
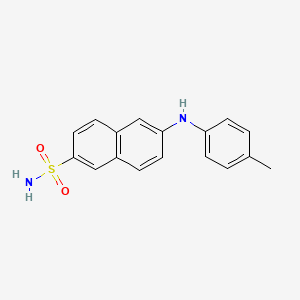
stannane](/img/structure/B14629820.png)


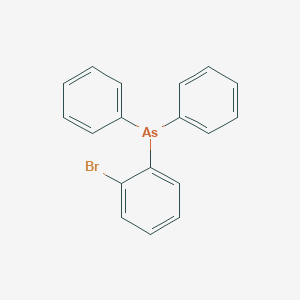
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)



